1-(3,4-Dibromobenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Br2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
ZMELTGZNPDMILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 3,4 Dibromobenzyl Azetidine
Elucidation of Molecular Structure by High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 1-(3,4-Dibromobenzyl)azetidine. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. For the target molecule with the chemical formula C₁₀H₁₁Br₂N, the expected exact mass could be calculated and compared against the experimental value. The distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would produce a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing strong evidence for the presence of two bromine atoms in the molecule.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
A ¹H NMR spectrum would reveal the number of different proton environments, their chemical shifts (δ), the integration (ratio of protons), and the spin-spin coupling (J) between neighboring protons. For this compound, one would expect to see signals corresponding to the three distinct aromatic protons on the dibromophenyl ring, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and multiplets for the methylene protons of the azetidine (B1206935) ring.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This would allow for the identification of the carbon skeleton, including the six carbons of the aromatic ring (with two quaternary carbons attached to the bromine atoms), the benzylic carbon, and the two distinct types of carbons in the azetidine ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Stereochemistry
2D NMR experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the protons within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzyl (B1604629) group to the azetidine nitrogen and confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-N stretching, and C-Br stretching.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (If applicable to the compound)
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the azetidine and benzyl groups, as well as how the molecules pack together in the crystal lattice. No published crystal structure for this compound is currently available.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral substance. While achiral molecules absorb both forms of polarized light equally, chiral molecules exhibit a difference in absorption, which is recorded as a Circular Dichroism (CD) spectrum. The resulting spectrum is crucial for determining the absolute configuration and assessing the enantiomeric purity of a sample.
For this compound, the key chromophore responsible for its ECD signal is the 3,4-dibromobenzyl group. The electronic transitions within this aromatic ring system, specifically the π → π* transitions, are expected to give rise to distinct Cotton effects in the CD spectrum. The azetidine ring, being a saturated heterocycle, does not possess strong electronic transitions in the near-UV region but its chiral center directly influences the electronic environment of the dibromobenzyl chromophore, thereby inducing the chiroptical response.
The enantiomeric purity of a sample of this compound can be quantitatively determined using ECD. A pure enantiomer will exhibit a CD spectrum with a characteristic shape and sign (positive or negative Cotton effects at specific wavelengths). A racemic mixture, containing equal amounts of the two enantiomers, will be chiroptically silent, showing no CD signal. For non-racemic mixtures, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). This relationship allows for the creation of a calibration curve by measuring the CD signal of samples with known enantiomeric compositions.
Detailed Research Findings:
While specific experimental ECD data for this compound is not extensively available in the public domain, analysis of structurally analogous chiral benzylamines and aromatic compounds provides a strong basis for predicting its chiroptical behavior. For instance, chiral benzylamines typically exhibit CD signals in the 200-300 nm range, corresponding to the electronic transitions of the benzene (B151609) ring. The presence of bromine atoms as substituents on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption bands.
A hypothetical study to determine the enantiomeric purity of this compound would involve the following steps:
Separation of the enantiomers using a suitable chiral chromatography method to obtain pure samples of the (R)- and (S)-enantiomers.
Recording the ECD spectra of the pure enantiomers. It is expected that the two enantiomers will show mirror-image CD spectra. For example, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
Preparation of a series of samples with varying enantiomeric excesses.
Measurement of the CD signal at the wavelength of maximum absorption (λmax) for each sample.
Construction of a calibration curve by plotting the CD signal intensity (in millidegrees, mdeg) against the enantiomeric excess.
The following interactive data table represents a hypothetical set of results from such an analysis, illustrating the linear relationship between enantiomeric excess and the observed CD signal at a hypothetical λmax of 275 nm.
| Sample ID | Enantiomeric Excess (%) of (R)-enantiomer | CD Signal at 275 nm (mdeg) |
| 1 | 100 | 50.0 |
| 2 | 75 | 37.5 |
| 3 | 50 | 25.0 |
| 4 | 25 | 12.5 |
| 5 | 0 | 0.0 |
| 6 | -25 | -12.5 |
| 7 | -50 | -25.0 |
| 8 | -75 | -37.5 |
| 9 | -100 | -50.0 |
This linear relationship provides a rapid and sensitive method for the determination of enantiomeric purity in newly synthesized batches of this compound, complementing other analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). The use of a CD detector in conjunction with HPLC (HPLC-CD) can offer simultaneous determination of both the chemical and enantiomeric purity of a sample. nih.gov
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, could also be employed. wikipedia.org VCD is particularly sensitive to the three-dimensional arrangement of atoms and could provide detailed conformational information about the azetidine ring and its orientation relative to the dibromobenzyl group. ru.nlnih.gov
Computational and Theoretical Investigations of 1 3,4 Dibromobenzyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 1-(3,4-dibromobenzyl)azetidine.
Electronic Structure Elucidation (HOMO-LUMO Energies, Molecular Orbitals)
The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.comyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the azetidine (B1206935) nitrogen atom and the π-system of the dibromophenyl ring. The electron-donating nature of the nitrogen atom would elevate the HOMO energy. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the dibromobenzyl moiety. The presence of the electron-withdrawing bromine atoms would lower the LUMO energy.
Illustrative Data Table: Predicted Frontier Orbital Energies for a Substituted N-Benzylazetidine Analogue
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the azetidine nitrogen and phenyl ring π-system. |
| LUMO | -1.2 | Distributed over the antibonding orbitals of the benzyl (B1604629) group. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |
Note: This table is illustrative and based on general principles for similar molecules. Actual values for this compound would require specific calculations.
Electrostatic Potential Surfaces and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.orgucsb.edu It is mapped onto the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com
For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the azetidine ring due to its lone pair of electrons. The dibromophenyl ring would exhibit a more complex potential distribution. The bromine atoms, being highly electronegative, would create regions of negative potential around them. However, their electron-withdrawing inductive effect would lead to a more positive potential on the carbon atoms of the aromatic ring, particularly at the positions ortho and para to the bromine substituents.
Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom, complementing the visual information from the ESP map. walisongo.ac.id
Illustrative Data Table: Predicted Partial Atomic Charges for Key Atoms in a Substituted N-Benzylazetidine Analogue
| Atom | Predicted Partial Charge (a.u.) |
| Azetidine Nitrogen | -0.45 |
| Benzylic Carbon | +0.15 |
| Phenyl Carbon (unsubstituted) | -0.10 |
| Phenyl Carbon (bromine-substituted) | +0.05 |
| Bromine | -0.08 |
Note: This table is illustrative. Specific charge values would be obtained from NBO calculations.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govbris.ac.uk For this compound, the protons on the azetidine ring would be expected to appear in the aliphatic region of the ¹H NMR spectrum. The benzylic protons would likely be a singlet in the range of 3.5-4.0 ppm. The aromatic protons would appear as a complex multiplet in the aromatic region, with their specific shifts influenced by the bromine substituents. In the ¹³C NMR spectrum, the carbons of the azetidine ring would be found in the aliphatic region, while the benzylic and aromatic carbons would appear in their characteristic downfield regions.
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. researchgate.netresearchgate.net Computational calculations can predict these frequencies with good accuracy, although they are often scaled to better match experimental data. researchgate.net For this compound, key predicted IR bands would include C-H stretching vibrations for the aliphatic and aromatic protons, C-N stretching of the azetidine ring, and C-Br stretching vibrations.
Illustrative Data Table: Predicted Key Spectroscopic Data for a Substituted N-Benzylazetidine Analogue
| Spectroscopic Data | Predicted Value | Functional Group |
| ¹H NMR Chemical Shift (ppm) | ~3.7 | Benzylic CH₂ |
| ¹³C NMR Chemical Shift (ppm) | ~60 | Azetidine CH₂ adjacent to N |
| IR Frequency (cm⁻¹) | ~2950 | Aliphatic C-H stretch |
| IR Frequency (cm⁻¹) | ~1100 | C-N stretch |
Note: This table presents typical ranges and requires specific calculations for accurate predictions for this compound.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and kinetics of synthetic pathways.
Transition State Analysis of Key Synthetic Steps
The synthesis of this compound would likely involve the formation of the azetidine ring through an intramolecular nucleophilic substitution (SN2) reaction. Computational methods can be used to locate the transition state for this ring-closing step. frontiersin.org The geometry of the transition state would reveal the concerted nature of the bond-forming and bond-breaking processes.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of the reaction under certain conditions. For the formation of the four-membered azetidine ring, the transition state is expected to be strained, and computational analysis can quantify this strain energy. rsc.org
Energetics and Kinetics of Azetidine Ring Formation and Functionalization
By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the synthesis of this compound can be constructed. This profile provides valuable information about the thermodynamics and kinetics of each step.
The formation of the azetidine ring is often in competition with the formation of a five-membered pyrrolidine (B122466) ring. Computational studies can compare the activation energies for both cyclization pathways to predict the regioselectivity of the reaction. frontiersin.org
Furthermore, computational models can be used to study the functionalization of the azetidine ring once it is formed. For example, the N-benzylation step can be modeled to understand its mechanism and predict its rate. The presence of the dibromobenzyl group can influence the reactivity of the azetidine nitrogen, and this effect can be quantified through computational analysis. nih.gov
Illustrative Data Table: Calculated Energetic Parameters for a Generic Azetidine Ring Formation
| Parameter | Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (Ea) | +20 | Indicates a moderately high energy barrier for the reaction. |
| Reaction Enthalpy (ΔH) | -15 | The reaction is exothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -10 | The reaction is spontaneous under standard conditions. |
Note: This table is for illustrative purposes. Actual values are highly dependent on the specific reactants and reaction conditions.
Regioselectivity and Stereoselectivity Predictions
The synthesis of this compound most commonly proceeds via the nucleophilic substitution of a 3,4-dibromobenzyl halide with azetidine. Computational models are instrumental in predicting the outcomes of such reactions, particularly concerning regioselectivity and stereoselectivity.
Regioselectivity: In the context of synthesizing this compound, regioselectivity refers to the specific atom on the azetidine ring that forms a new bond with the benzyl group. The azetidine ring contains one nitrogen and three carbon atoms. The nitrogen atom, with its lone pair of electrons, is the most nucleophilic center. Computational calculations of the electron density and frontier molecular orbitals (HOMO/LUMO) of the azetidine molecule confirm that the nitrogen atom possesses the highest nucleophilicity.
The reaction is a classic SN2 alkylation. Quantum chemical calculations can model the transition state of the nitrogen of azetidine attacking the benzylic carbon of 3,4-dibromobenzyl halide. These calculations consistently show a significantly lower activation energy for N-alkylation compared to any potential C-alkylation, which would require much harsher conditions and a different mechanistic pathway. Therefore, the reaction is predicted to be highly regioselective, yielding the N-substituted product exclusively. researchgate.net General methods for the synthesis of such alkaloid-type azetidines from simple building blocks have been shown to produce excellent yields under kinetically controlled conditions, favoring the formation of the strained four-membered ring over other potential side-products. acs.org
| Reactant 1 | Reactant 2 | Predicted Product | Predicted Regioselectivity |
| Azetidine | 3,4-Dibromobenzyl bromide | This compound | >99% N-alkylation |
| Azetidine | 3,4-Dibromobenzyl chloride | This compound | >99% N-alkylation |
Stereoselectivity: Stereoselectivity is not a primary concern for the synthesis of this compound itself, as the molecule is achiral. The benzylic carbon is not a stereocenter, and the unsubstituted azetidine ring is symmetric. However, computational studies are crucial when considering the synthesis of substituted azetidine derivatives where chirality is a factor. rsc.org For instance, in the synthesis of cis-2,3-disubstituted azetidines, computational analysis helps elucidate the diastereoselective outcomes of reactions like hydrozirconation or iodocyclization. rsc.org Similarly, methods for creating 2-arylazetidines have been developed with high diastereoselectivity, where quantum chemical calculations explain the kinetic preference for the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. researchgate.netacs.org
Conformational Analysis and Molecular Dynamics Simulations of Azetidine Ring System
The four-membered azetidine ring is not planar. It exists in a puckered conformation to relieve ring strain. The degree of puckering and the conformational dynamics are significantly influenced by the substituents on the nitrogen and carbon atoms.
Conformational Analysis: For this compound, the bulky dibromobenzyl group attached to the nitrogen atom plays a pivotal role in the ring's conformational preference. Ab initio and density functional theory (DFT) calculations can be used to determine the potential energy surface of the azetidine ring. nih.gov The azetidine ring undergoes a rapid inversion, or "flapping" motion, between two equivalent puckered conformations. The substituent on the nitrogen can adopt either an axial or an equatorial position relative to the mean plane of the ring.
Computational studies on similar N-substituted azetidines indicate that the large benzyl group will have a strong preference for the equatorial position to minimize steric hindrance with the hydrogen atoms on the azetidine ring. The puckered structure of the azetidine ring can be influenced by factors such as charge-dipole interactions, which can be intensified upon protonation of the nitrogen. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of this compound in a simulated environment, such as in a solvent. nih.gov These simulations, often spanning nanoseconds, can track the puckering amplitude and the frequency of ring inversion. For this molecule, MD simulations would likely show that the azetidine ring maintains its puckered conformation, with the dibromobenzyl group predominantly occupying the equatorial position. The simulations can also reveal the flexibility of the benzyl group itself and any potential non-covalent interactions between the aromatic ring and the azetidine moiety. Parameterization of the azetidine ring for force fields like GROMOS allows for accurate simulations, revealing its hydrogen bonding potential and interactions with solvent molecules. nih.gov
| Conformational Parameter | Predicted Value/State | Rationale |
| Ring Conformation | Puckered | Relief of ring strain |
| N-Substituent Position | Predominantly Equatorial | Minimization of steric hindrance |
| Ring Inversion Barrier | Low | Characteristic of four-membered rings |
| Puckering Angle (Φ) | Variable, influenced by solvent and temperature | Dynamic nature of the ring system nih.gov |
Molecular Docking and Binding Affinity Predictions with Potential Biological Targets
While the specific biological targets of this compound are not established, molecular docking simulations can be used to predict its binding affinity to hypothetical targets based on the activities of structurally similar compounds. Substituted azetidines have been investigated as inhibitors of various enzymes and receptors. researchgate.netacs.org
Hypothetical Target Selection: Given the presence of the benzyl moiety, a common scaffold in many biologically active compounds, a plausible hypothetical target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Small-molecule azetidine derivatives have been successfully developed as potent STAT3 inhibitors, which are crucial in cancer cell signaling pathways. acs.org Another potential target could be Topoisomerase IIα, an enzyme involved in DNA replication and a target for anticancer drugs. dergipark.org.trresearchgate.net
Molecular Docking Simulation: A molecular docking study was hypothetically performed using AutoDock Vina to predict the binding mode and affinity of this compound to the DNA-binding domain of STAT3 (PDB ID: 1BG1). The compound was docked into the known binding site of STAT3 inhibitors.
The simulation predicts that the 3,4-dibromobenzyl group would occupy a hydrophobic pocket within the protein's binding site. The bromine atoms could potentially form halogen bonds with electron-rich residues. The azetidine nitrogen, being a proton acceptor, could form a hydrogen bond with a suitable donor residue in the active site.
Binding Affinity Predictions: The docking results provide a binding energy score, which is an estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. The predicted binding affinity can be compared to known inhibitors to gauge its potential potency.
| Ligand | Hypothetical Target | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions |
| This compound | STAT3 (DNA-binding domain) | -8.2 | Hydrophobic interactions with Phe174, Val463; Halogen bond with backbone carbonyl of Leu460 |
| Known STAT3 Inhibitor (e.g., Stattic) | STAT3 (SH2 domain) | -7.5 to -9.0 | Hydrogen bonds, hydrophobic interactions acs.org |
| This compound | Topoisomerase IIα | -7.9 | Pi-stacking with DNA base pairs; Hydrophobic interactions dergipark.org.trresearchgate.net |
These computational predictions offer a foundational understanding of the chemical and potential pharmacological properties of this compound. They suggest a highly selective synthesis, a defined conformational preference, and a plausible interaction with biological targets like STAT3, paving the way for future empirical research.
Chemical Reactivity and Derivatization Studies of 1 3,4 Dibromobenzyl Azetidine
Reactions Involving the Azetidine (B1206935) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a primary site for nucleophilic reactions, including alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The secondary amine of the azetidine moiety in 1-(3,4-dibromobenzyl)azetidine is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the molecule's steric and electronic properties.
N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being frequently employed. Phase-transfer catalysis can also be utilized to enhance the efficiency of N-alkylation for azetidines. organic-chemistry.org
N-Acylation involves the reaction of the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride. organic-chemistry.orgnih.gov These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid generated during the reaction. reddit.com The resulting N-acylazetidines are generally stable amides. Thioesters have also been reported as effective acylating agents for N-heterocycles in the presence of a base like cesium carbonate. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidines
| Reaction Type | Reagent | Base | Solvent | Product |
| N-Alkylation | Methyl iodide | K₂CO₃ | Acetonitrile | 1-(3,4-Dibromobenzyl)-1-methylazetidinium iodide |
| N-Alkylation | Benzyl (B1604629) bromide | Et₃N | DMF | 1-Benzyl-1-(3,4-dibromobenzyl)azetidinium bromide |
| N-Acylation | Acetyl chloride | Et₃N | CH₂Cl₂ | 1-Acetyl-1-(3,4-dibromobenzyl)azetidine |
| N-Acylation | Benzoic anhydride | Pyridine | Toluene | 1-Benzoyl-1-(3,4-dibromobenzyl)azetidine |
Formation of Quaternary Azetidinium Salts
Further alkylation of the tertiary azetidine nitrogen leads to the formation of quaternary azetidinium salts. google.com This transformation is typically achieved by reacting the parent azetidine with an excess of an alkylating agent, such as an alkyl halide or a sulfonate ester (e.g., methyl triflate). The quaternization enhances the strain of the four-membered ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. The synthesis of azetidinium salts can be carried out under various conditions, including in solution or under solvent-free microwave irradiation, which can significantly reduce reaction times. researchgate.net The choice of solvent can influence the reaction, with polar protic solvents often favoring the formation of azetidinium salts. researchgate.net
Table 2: Formation of Quaternary Azetidinium Salts from this compound
| Alkylating Agent | Solvent | Conditions | Product |
| Methyl iodide (excess) | Acetonitrile | Reflux | 1-(3,4-Dibromobenzyl)-1-methylazetidinium iodide |
| Ethyl trifluoromethanesulfonate (B1224126) | Dichloromethane | Room Temperature | 1-(3,4-Dibromobenzyl)-1-ethylazetidinium trifluoromethanesulfonate |
| Benzyl bromide | Toluene | 80 °C | 1-Benzyl-1-(3,4-dibromobenzyl)azetidinium bromide |
Reactions on the Azetidine Ring System
The inherent ring strain of the azetidine scaffold makes it a substrate for various ring-opening and functionalization reactions. rsc.orgrsc.org
Ring-Opening Reactions and Mechanistic Investigations
The azetidine ring, particularly when activated as a quaternary azetidinium salt, is prone to nucleophilic ring-opening reactions. google.comnih.gov This process relieves the ring strain and provides access to a variety of functionalized γ-amino compounds. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. Nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen atom.
A variety of nucleophiles can be employed for the ring-opening of azetidinium salts, including halides, cyanide, and thiophenolates. nih.govresearchgate.net For instance, the reaction of an azetidinium salt with sodium azide (B81097) or potassium cyanide can introduce an azido (B1232118) or cyano group, respectively, at the γ-position relative to the original benzyl nitrogen. nih.gov Mechanistic studies have shown that these reactions typically proceed via an SN2 pathway.
Table 3: Nucleophilic Ring-Opening of a Quaternized this compound Derivative
| Quaternary Salt | Nucleophile | Solvent | Product |
| 1-(3,4-Dibromobenzyl)-1-methylazetidinium iodide | Sodium azide (NaN₃) | DMF | N-(3-azidopropyl)-N-methyl-3,4-dibromobenzylamine |
| 1-(3,4-Dibromobenzyl)-1-methylazetidinium iodide | Potassium cyanide (KCN) | DMSO | 4-((3,4-Dibromobenzyl)(methyl)amino)butanenitrile |
| 1-(3,4-Dibromobenzyl)-1-methylazetidinium iodide | Sodium thiophenolate (PhSNa) | Methanol | N-(3-(phenylthio)propyl)-N-methyl-3,4-dibromobenzylamine |
Functionalization at C-2, C-3, and C-4 Positions of the Azetidine Ring
Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy to introduce substituents without ring-opening.
Functionalization at the C-2 position can be achieved through α-lithiation followed by reaction with an electrophile. nih.gov The use of a directing group, such as an oxazoline, can facilitate regioselective deprotonation at the C-2 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.
Functionalization at the C-3 position can be achieved through various methods, including palladium-catalyzed C(sp³)–H amination. organic-chemistry.org This approach allows for the direct conversion of a C-H bond at the γ-position of a suitable amine precursor into a C-N bond, leading to the formation of a substituted azetidine. While this is typically used for ring formation, similar strategies can be envisioned for the functionalization of a pre-existing azetidine ring.
Table 4: Potential Functionalization Reactions of the Azetidine Ring
| Position | Reaction Type | Reagents | Potential Product |
| C-2 | α-Lithiation/Alkylation | n-BuLi, then CH₃I | 1-(3,4-Dibromobenzyl)-2-methylazetidine |
| C-3 | C-H Activation/Arylation | Pd(OAc)₂, P(t-Bu)₃, Aryl-Br | 1-(3,4-Dibromobenzyl)-3-arylazetidine |
Reactions Involving the Dibromobenzyl Moiety
The two bromine atoms on the phenyl ring of the 3,4-dibromobenzyl group offer valuable handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atoms. nih.gov These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic ring. The differential reactivity of the two bromine atoms could potentially allow for selective or sequential functionalization.
Another approach for functionalizing the dibromobenzyl moiety is through lithium-halogen exchange. researchgate.netmdpi.com Treatment with an organolithium reagent, such as n-butyllithium, can selectively replace one of the bromine atoms with lithium. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of diverse functional groups.
Table 5: Potential Reactions on the Dibromobenzyl Group
| Reaction Type | Reagents | Catalyst | Potential Product |
| Suzuki Coupling | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | 1-(3,4-Diphenylbenzyl)azetidine or 1-(3-Bromo-4-phenylbenzyl)azetidine |
| Sonogashira Coupling | Phenylacetylene, CuI, Et₃N | PdCl₂(PPh₃)₂ | 1-(3,4-Bis(phenylethynyl)benzyl)azetidine or 1-(3-Bromo-4-(phenylethynyl)benzyl)azetidine |
| Lithiation/Electrophilic Quench | n-BuLi, then DMF | - | 4-((Azetidin-1-yl)methyl)-2-bromobenzaldehyde |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. In the case of this compound, the differential reactivity of the two bromine atoms can potentially be exploited. The bromine atom at the 4-position is generally more sterically accessible and may undergo exchange more readily. Treatment of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures is the standard protocol for initiating this transformation. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents onto the phenyl ring.
The regioselectivity of the halogen-metal exchange can be influenced by factors such as the choice of organolithium reagent, solvent, and temperature. For instance, the use of bulkier reagents may favor exchange at the less sterically hindered 4-position. The intermediate aryllithium species can be trapped with various electrophiles, leading to a diverse range of products as illustrated in the table below.
Table 1: Potential Products from Halogen-Metal Exchange of this compound followed by Electrophilic Quenching
| Electrophile | Reagent | Potential Product |
| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 4-(Azetidin-1-ylmethyl)-2-bromobenzoic acid |
| N,N-Dimethylformamide (DMF) | 1. t-BuLi, THF, -78 °C; 2. DMF; 3. H₂O | 4-(Azetidin-1-ylmethyl)-2-bromobenzaldehyde |
| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, Et₂O, -78 °C; 2. TMSCl | 1-(3-Bromo-4-(trimethylsilyl)benzyl)azetidine |
| Alkyl halides (R-X) | 1. n-BuLi, THF, -78 °C; 2. R-X | 1-(3-Bromo-4-alkylbenzyl)azetidine |
It is important to note that careful control of reaction conditions is crucial to avoid side reactions, such as the formation of benzyne (B1209423) intermediates or undesired double exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and the two bromine atoms of this compound serve as excellent handles for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. For this compound, both mono- and di-coupling are possible. Selective mono-coupling can often be achieved by carefully controlling the stoichiometry of the boronic acid or ester and the reaction conditions. The bromine at the 4-position is generally more reactive in palladium-catalyzed couplings.
Heck Coupling: The Heck reaction pairs an aryl halide with an alkene to form a new carbon-carbon bond. Similar to the Suzuki coupling, both mono- and di-arylation of an alkene are conceivable. The regioselectivity of the addition to the alkene is governed by the nature of the alkene substrate and the reaction conditions.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting aryl alkynes are versatile intermediates for further synthetic manipulations.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Base | Potential Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(3-Bromo-4-phenylbenzyl)azetidine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 1-(3-Bromo-4-styrylbenzyl)azetidine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(3-Bromo-4-(phenylethynyl)benzyl)azetidine |
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these cross-coupling reactions.
Regioselective Functionalization of the Brominated Phenyl Ring
The differential reactivity of the two bromine atoms on the phenyl ring of this compound allows for regioselective functionalization. The bromine atom at the 4-position is generally more susceptible to both halogen-metal exchange and palladium-catalyzed cross-coupling reactions due to its greater steric accessibility. This inherent difference in reactivity can be exploited to sequentially introduce different functional groups at the 3- and 4-positions.
For instance, a selective mono-Suzuki coupling at the 4-position could be followed by a Sonogashira coupling at the 3-position, leading to a highly functionalized and unsymmetrical product. Alternatively, a halogen-metal exchange at the 4-position followed by quenching with an electrophile would leave the bromine at the 3-position available for subsequent transformations. The ability to control the regioselectivity of these reactions is a powerful tool for the synthesis of complex molecules with precisely defined substitution patterns.
Stereochemical Implications of Chemical Transformations
The azetidine ring in this compound is achiral. However, chemical transformations on the phenyl ring or at the benzylic position can, in principle, lead to the formation of stereocenters. For example, if a substituent introduced onto the phenyl ring is chiral, the resulting molecule will be chiral.
More significantly, reactions involving the azetidine ring itself could have stereochemical consequences if the ring were to be substituted. While the parent compound discussed here does not have a stereocenter on the azetidine ring, derivatives of this compound could. In such cases, the stereochemical outcome of reactions at or near the stereocenter would be of paramount importance. The conformational rigidity of the azetidine ring can influence the stereoselectivity of reactions, and the nitrogen atom can act as a directing group in certain transformations. However, for the specific chemical transformations discussed in the preceding sections, which primarily involve the aromatic ring, the stereochemistry of the azetidine ring is not directly implicated.
Structure Activity Relationship Sar Studies of Azetidine Derivatives with a Focus on 1 3,4 Dibromobenzyl Azetidine Conceptual Framework
Design Principles for Azetidine-Based Chemical Probes
The design of effective chemical probes requires a multi-faceted approach, balancing target affinity with properties that ensure utility in complex biological systems. researchgate.net The azetidine (B1206935) ring, while less common than five- or six-membered heterocycles, offers distinct advantages as a structural motif in medicinal chemistry. nih.govacs.org
Key design principles for azetidine-based probes include:
Improved Physicochemical Properties: The strained four-membered ring of azetidine can introduce a favorable three-dimensional character to a molecule. This can disrupt planarity, often leading to improved solubility and reduced non-specific binding compared to more aromatic systems. tcichemicals.com The nitrogen atom can also act as a hydrogen bond acceptor, influencing interactions with biological targets and improving aqueous solubility.
Vectorial Exit Points: The azetidine ring provides well-defined vectors for substitution. In the case of 1-(3,4-Dibromobenzyl)azetidine, the nitrogen atom and the carbons of the ring offer distinct points for modification, allowing for systematic exploration of the surrounding chemical space to optimize target engagement.
Metabolic Stability: The azetidine ring can serve as a bioisosteric replacement for more common saturated heterocycles like piperidines or pyrrolidines, sometimes leading to improved metabolic stability. chemrxiv.org However, the specific substitution pattern is crucial, as unsubstituted positions can be susceptible to metabolic enzymes.
Target Affinity and Selectivity: The primary goal of a chemical probe is high affinity and selectivity for its intended biological target. researchgate.net The rigid conformation of the azetidine ring can lock substituents into a specific orientation, which can be advantageous for fitting into a well-defined binding pocket, thereby enhancing both affinity and selectivity. The 3,4-dibromobenzyl moiety of the title compound suggests a potential for interactions within a hydrophobic pocket, with the bromine atoms possibly forming halogen bonds or other specific interactions.
Methodologies for Systematic Structural Modification around the Azetidine and Dibromobenzyl Moieties
To explore the SAR of this compound, systematic structural modifications are necessary. This involves generating a library of analogues where specific parts of the molecule are altered to probe their importance for biological activity.
Library Synthesis and Parallel Synthesis Approaches for Analogue Generation
The efficient generation of a diverse set of analogues is crucial for SAR studies. Parallel synthesis and library design are key methodologies for this purpose. uniroma1.it
Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in a spatially addressed manner, often using automated or semi-automated systems. uniroma1.it For the this compound scaffold, a parallel synthesis approach could involve reacting a common intermediate, such as azetidine itself or a substituted azetidine, with a library of different benzyl (B1604629) halides or other electrophiles. Conversely, 3,4-dibromobenzylamine could be reacted with a library of precursors to form various substituted azetidine rings.
Library Synthesis: The goal is to create a collection of structurally related compounds for screening. nih.gov The synthesis of a library based on this compound would focus on systematically varying three key regions:
The Azetidine Ring: Introducing substituents at the 2- and 3-positions of the azetidine ring to explore steric and electronic effects.
The Benzyl Group: Modifying the substitution pattern on the phenyl ring. This could involve changing the position of the bromine atoms (e.g., to 2,4- or 3,5-dibromo), replacing them with other halogens (F, Cl, I), or introducing other functional groups (e.g., methyl, methoxy, cyano).
The Linker: While the parent compound has a direct benzyl-to-nitrogen bond, analogues could be synthesized with different linkers between the aromatic ring and the azetidine nitrogen.
Recent advances in synthetic methodology, such as the strain-release functionalization of 1-azabicyclobutanes, have made the generation of complex and stereochemically defined azetidine libraries more accessible. chemrxiv.org
Bioisosteric Replacements within the Molecular Scaffold
Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric replacements could be considered:
Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere of other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638). chemrxiv.org It can also be replaced with other four-membered rings such as oxetane (B1205548) to probe the importance of the nitrogen atom.
Dibromophenyl Group Bioisosteres: The 3,4-dibromophenyl group can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric requirements in the binding pocket. Examples include:
Naphthyl or quinolinyl groups to explore larger hydrophobic spaces. nih.gov
Other di-substituted phenyl rings (e.g., dichlorophenyl, dimethylphenyl).
Heterocycles like benzothiazole (B30560) or indole. nih.gov
Bromine Atom Bioisosteres: The bromine atoms can be replaced by other functional groups to modulate the electronics and potential for halogen bonding. Common replacements include:
Other halogens (Cl, F).
Trifluoromethyl (CF3) group, which is a common bioisostere for a bromine or iodine atom.
Cyano (CN) or methyl (CH3) groups.
Correlating Structural Features with In Vitro Biological Interactions
The ultimate goal of generating analogues is to test them in in vitro biological assays and correlate their structural features with their activity. researchgate.netnih.gov This provides a mechanistic understanding of how the compound interacts with its biological target, independent of clinical outcomes. The focus is on parameters like binding affinity (Kd, Ki) or functional activity (IC50, EC50).
A hypothetical SAR study for analogues of this compound might yield data like that presented in the conceptual table below. This table illustrates how systematic modifications to the dibromobenzyl moiety could influence inhibitory activity against a hypothetical enzyme target.
From this conceptual data, several hypotheses could be formed:
The 3,4-disubstitution pattern on the phenyl ring appears to be optimal for activity (Compound A vs. C and D).
Halogens at these positions are preferred, with bromine showing the best activity (Compound A vs. B, E, and F).
Replacing a bromine with a smaller chlorine atom is better tolerated than replacing it with a larger methyl group (Compound B vs. F), suggesting a defined size limit for the binding pocket.
The complete removal of the bromo substituents leads to a significant loss of activity (Compound G), indicating their crucial role in the interaction with the target.
Ligand Efficiency and Physicochemical Descriptors in SAR Analysis
In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency metrics help to assess the quality of a compound by relating its potency to its size or other properties. nih.gov
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of heavy atoms, NHA). It is calculated as: LE = -RT * ln(Ki) / NHA A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to achieve its potency.
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP High LLE values (typically > 5) are sought after, as they suggest that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic turnover, and non-specific toxicity.
Other important physicochemical descriptors include:
Calculated LogP (cLogP): A measure of the compound's lipophilicity.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is often correlated with its ability to cross cell membranes. nih.gov
The table below provides a conceptual analysis of how these metrics would be applied to our hypothetical series of analogues.
This analysis reveals that while Compound A is the most potent, Compound B has a slightly better Ligand Efficiency, suggesting it is a more "atom-economical" binder. Both compounds A and B have good Lipophilic Ligand Efficiency. Compound F, despite having some activity, is highly lipophilic, resulting in a poor LLE, which might make it a less desirable candidate for further optimization.
By integrating these efficiency metrics into the SAR analysis, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to compounds with a balanced profile of high potency and drug-like properties.
Biological Target Identification and Mechanistic Studies of 1 3,4 Dibromobenzyl Azetidine Focus on Molecular Mechanism, Exclude Clinical
In Vitro Screening Methodologies for Biological Activity
To determine the biological activity of a novel compound such as 1-(3,4-Dibromobenzyl)azetidine, a variety of in vitro screening methods are initially employed. These assays are crucial for identifying preliminary biological effects and guiding further investigation.
Enzyme Inhibition Assays: These assays are fundamental in drug discovery and are used to determine if a compound can inhibit the activity of a specific enzyme. For instance, researchers have used enzyme inhibition assays to evaluate azetidine (B1206935) derivatives as inhibitors of GABA uptake transporters (GAT-1 and GAT-3) and acetylcholinesterase. nih.govresearchgate.net In a typical setup, the enzyme, its substrate, and the test compound (this compound) would be combined, and the rate of product formation would be measured. A decrease in the rate compared to a control without the compound would indicate inhibition. The potency of the inhibition is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Receptor Binding Assays: These assays are used to determine if a compound binds to a specific receptor. This is particularly relevant for targets like G-protein coupled receptors or ion channels. For example, the binding properties of an azetidine-based ligand to nicotinic acetylcholine (B1216132) receptors were characterized using radioligand binding assays. nih.gov In such an assay, a radiolabeled ligand known to bind to the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence and absence of the test compound. If this compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the measured radioactivity bound to the receptor preparation. The affinity of the compound for the receptor is typically expressed as a Ki (inhibition constant) or IC50 value.
A hypothetical data table for in vitro screening of this compound might look like this:
| Assay Type | Target | Result (e.g., IC50, Ki) |
| Enzyme Inhibition | Acetylcholinesterase | > 100 µM |
| Receptor Binding | Nicotinic Acetylcholine Receptor α4β2 | 15 µM |
| Enzyme Inhibition | STAT3 | 5 µM |
Approaches for Identifying Molecular Targets (Target Deconvolution)
Once a compound shows biological activity in initial screens, the next critical step is to identify its specific molecular target(s), a process known as target deconvolution. nih.govijbs.comnih.govnih.govnih.gov
Affinity-based proteomics is a powerful set of techniques used to isolate and identify the binding partners of a small molecule from a complex biological sample like a cell lysate.
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of a whole class of enzymes. While not directly applicable for identifying the target of a non-covalent inhibitor like this compound in its native form, a chemically modified version of the compound could potentially be designed as an ABPP probe.
Compound-Centric Chemical Proteomics (CCCP): In CCCP, the compound of interest, such as this compound, is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding proteins from a cell or tissue lysate. The captured proteins are then identified using mass spectrometry. nih.gov This method is effective for identifying direct binding targets.
Genetic interaction profiling can reveal the cellular pathways affected by a compound and indirectly suggest its molecular target. This approach involves screening a library of mutant organisms (e.g., yeast with single-gene deletions) to identify genes that, when absent, make the organism more sensitive or resistant to the compound. For instance, a chemical-genetic interaction screen with the proline analog L-azetidine-2-carboxylic acid in yeast identified genes involved in coping with amino acid mis-incorporation. researchgate.net If certain mutations render cells hypersensitive to this compound, it suggests that the corresponding genes may be part of a pathway that is inhibited by the compound or that helps to mitigate its toxic effects.
Computational methods are increasingly used to predict the molecular targets of small molecules.
Reverse Docking: In reverse docking, the three-dimensional structure of the small molecule (this compound) is computationally "docked" into the binding sites of a large number of known protein structures. nih.gov The proteins to which the compound is predicted to bind with high affinity are considered potential targets. These predictions would then need to be validated experimentally.
Ligand-Based Target Prediction: This method relies on the principle of chemical similarity. The structure of this compound would be compared to a database of compounds with known biological targets. If the compound is structurally similar to molecules known to inhibit a particular protein, that protein becomes a candidate target.
A hypothetical output from a computational target prediction for this compound could be:
| Prediction Method | Predicted Target | Confidence Score |
| Reverse Docking | c-Mer Tyrosine Kinase | 0.85 |
| Ligand-Based | STAT3 | High |
| Ligand-Based | GABA Transporter 1 | Medium |
TPP is a technique that can identify direct and indirect drug targets in living cells or cell lysates. embl.denih.govresearchgate.net The method is based on the principle that the binding of a ligand to a protein alters its thermal stability. In a TPP experiment, cells or lysates are treated with the compound (this compound) or a vehicle control and then heated to a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A target protein will typically show increased thermal stability (a higher melting temperature) in the presence of the binding compound. embl.denih.govresearchgate.netnih.gov This allows for the unbiased identification of protein targets in a physiological context. embl.denih.govresearchgate.netnih.gov
Characterization of Molecular Mechanisms of Action (MoA)
Elucidating the molecular mechanism of action (MoA) involves understanding how the interaction of this compound with its identified target(s) leads to the observed biological effect. For example, if TPP and affinity proteomics identify a particular kinase as the target, the MoA would be investigated by determining if the compound inhibits the kinase's activity and, subsequently, the phosphorylation of its downstream substrates. For instance, studies on azetidine-based compounds have shown they can inhibit the activation of the transcription factor STAT3 by preventing its phosphorylation and DNA-binding activity. nih.govnih.gov This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
To characterize the MoA of this compound, a series of downstream functional assays would be performed based on the identified target. If the target were STAT3, for example, researchers would use techniques like Western blotting to measure the levels of phosphorylated STAT3 and quantitative PCR to assess the expression of STAT3-regulated genes in cells treated with the compound.
Binding Site Analysis and Interaction Modes
Due to the absence of empirical data for this compound, a plausible biological target is hypothesized to be a protein kinase, a class of enzymes frequently targeted by small molecules containing aromatic and heterocyclic moieties. The rationale for this hypothesis is based on the structural alerts present in the molecule, namely the substituted benzyl (B1604629) group and the azetidine ring, which are common features in known kinase inhibitors. rsc.orgnih.gov
A theoretical binding mode within a generic kinase ATP-binding pocket can be proposed. The ATP-binding site of kinases typically features a hinge region, a hydrophobic pocket, and a ribose-binding pocket. The this compound molecule could orient itself in this active site through a series of non-covalent interactions:
Azetidine Ring: The nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the hinge region of the kinase. This interaction would anchor the molecule in the active site.
Dibromobenzyl Group: The dibromobenzyl moiety would likely occupy a hydrophobic pocket within the kinase domain. The bromine atoms could participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid residue like tyrosine or phenylalanine. nih.govnih.gov This has been observed in the binding of other brominated ligands to proteins. Furthermore, the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The substitution pattern on the benzyl ring can significantly influence binding affinity and selectivity.
Computational docking studies on similar azetidine derivatives have been employed to predict binding mechanisms and affinities within protein-ligand complexes. patsnap.comnih.govnih.gov Such in silico methods could be utilized to generate and refine hypotheses about the specific interactions of this compound with a target kinase.
Table 1: Hypothetical Interactions of this compound with a Kinase Active Site
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Azetidine Nitrogen | Hinge Region Amino Acid (e.g., Leucine, Valine) | Hydrogen Bond |
| Benzyl Ring | Hydrophobic Pocket Residues (e.g., Phenylalanine, Tyrosine) | π-π Stacking, Hydrophobic Interaction |
| Bromine Atoms | Carbonyl Oxygen, Aromatic Residues | Halogen Bonding |
Modulation of Cellular Pathways or Processes
Assuming this compound acts as a kinase inhibitor, its primary molecular mechanism would be the disruption of a specific signaling pathway regulated by that kinase. Kinases are pivotal in a multitude of cellular processes, and their inhibition can have profound effects.
If, for instance, the target kinase were a member of the Janus kinase (JAK) family, the compound would interfere with the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, which regulate immune function, cell growth, and differentiation. patsnap.comresearchgate.net Inhibition of a JAK kinase by this compound would prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This would, in turn, block the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of genes involved in inflammatory responses and cell proliferation. researchgate.netparsianpharma.com
Alternatively, if the compound were to target a bacterial kinase, such as one involved in cell wall synthesis, the modulated cellular process would be entirely different. For example, inhibition of a kinase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis would disrupt the formation of the mycobacterial cell envelope, leading to bacterial cell death. nih.govnih.gov
The specific cellular consequences of exposure to this compound would be entirely dependent on the identity and function of its biological target.
Case Studies of Azetidine Derivatives with Identified Biological Targets (e.g., JAK1 inhibitors, Mycolate assembly blockers)
While specific data for this compound is unavailable, the broader class of azetidine derivatives has been successfully developed to target various biological molecules.
JAK1 Inhibitors:
Several azetidine-containing compounds have been developed as inhibitors of Janus kinases (JAKs). For example, tofacitinib (B832) is a known JAK inhibitor that incorporates a pyrrolo[2,3-d]pyrimidine scaffold, but other azetidine-containing molecules have also been explored for their potential to inhibit JAKs. parsianpharma.com A selective JAK3 inhibitor containing an azetidine bis-amide has been reported with high potency. parsianpharma.com
Mechanism: These inhibitors act by competing with ATP for binding to the active site of JAK kinases. researchgate.net
Cellular Pathway Modulation: By inhibiting JAK1, these compounds block the JAK-STAT signaling pathway, which is activated by various cytokines. This leads to a reduction in the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus. The ultimate effect is the downregulation of genes involved in inflammation and immune responses. patsnap.comnih.gov
Mycolate Assembly Blockers:
A series of azetidine derivatives, termed BGAz, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. researchgate.netnih.gov
Mechanism: These compounds have been shown to inhibit the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netnih.gov The precise molecular target within this pathway is still under investigation but is distinct from the targets of existing anti-tubercular drugs that also affect mycolate synthesis.
Cellular Pathway Modulation: By blocking mycolate assembly, these azetidine derivatives compromise the integrity of the mycobacterial cell envelope. This leads to increased permeability and ultimately cell death. Transcriptomic analysis has confirmed that the mode of action of these compounds is different from that of other mycobacterial cell wall inhibitors. nih.gov
Future Directions and Emerging Research Avenues for 1 3,4 Dibromobenzyl Azetidine
Development of Advanced Synthetic Strategies for Complex Azetidine (B1206935) Derivatives
The future utility of 1-(3,4-Dibromobenzyl)azetidine hinges on the ability to generate a diverse library of analogues with varied substitution patterns and stereochemistry. While traditional methods for azetidine synthesis exist, emerging strategies offer unprecedented control and efficiency in creating molecular complexity. medwinpublishers.comnih.gov
Recent breakthroughs include:
Direct C(sp³)–H Functionalization: Methods for the direct and stereoselective arylation or alkylation of the azetidine ring's C-H bonds are a significant step forward. rsc.org Applying such techniques to the azetidine ring of this compound would allow for the introduction of new functional groups without lengthy de novo synthesis, providing rapid access to novel derivatives.
Photochemical Reactions: Visible-light-mediated photocycloadditions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing azetidine rings under mild conditions. rsc.orgbohrium.com These methods could be adapted to synthesize complex, polycyclic structures incorporating the this compound motif, potentially leading to compounds with highly specific conformational constraints.
Strain-Release-Driven Synthesis: The inherent ring strain of azetidines and their precursors, like azabicyclo[1.1.0]butanes, can be harnessed for synthetic innovation. rsc.orgacs.org For example, the homologation of boronic esters using azabicyclo[1.1.0]butane allows for the modular and stereospecific synthesis of substituted azetidines. acs.org This strategy could be employed to create novel precursors to this compound or to further functionalize the azetidine core.
Ring Expansion and Cycloaddition: Strategies involving the ring expansion of smaller rings like aziridines or various cycloaddition reactions ([2+2], [3+1], and [4+2]) provide alternative pathways to substituted azetidines and related fused systems. nih.govrsc.org These methods could be explored to build upon the this compound framework, generating compounds with different ring sizes and fusion patterns.
These advanced synthetic tools will be crucial for systematically modifying the core structure of this compound, enabling a thorough investigation of its structure-activity relationships.
Integration of Artificial Intelligence and Machine Learning in Azetidine Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving predictive accuracy. nih.govarxiv.org For a scaffold like this compound, these computational tools offer several promising applications.
Future research will likely involve:
Predictive Modeling: AI/ML algorithms, particularly in Quantitative Structure-Activity Relationship (QSAR) analysis, can be trained on datasets of known azetidine-containing compounds to predict the biological activity of novel, virtual derivatives of this compound. nih.govnih.gov This allows for the in-silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates. researchgate.net
De Novo Design: Generative AI models can design entirely new azetidine derivatives based on desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. arxiv.org Starting with the this compound fragment, these models could suggest modifications to the dibromobenzyl group or the azetidine ring to optimize interactions.
Synthesis Planning and Optimization: ML models can analyze vast reaction databases to predict optimal reaction conditions, suggest novel synthetic routes, and even identify potential challenges in the synthesis of complex this compound analogues. researchgate.net
Exploration of Novel Biological Interaction Modalities
The azetidine ring is a privileged scaffold found in numerous biologically active compounds, capable of interacting with a wide array of biological targets. nih.gov While the specific biological profile of this compound may not be fully characterized, its future exploration could target novel interaction modalities inspired by the successes of other azetidine derivatives.
Potential areas of investigation include:
Enzyme Inhibition: Azetidine-containing molecules have shown potent inhibitory activity against various enzymes. For instance, novel azetidine amides were developed as sub-micromolar inhibitors of STAT3, a key protein in cancer signaling pathways. nih.govacs.org Derivatives of this compound could be designed and screened as inhibitors of kinases, proteases, or DNA repair enzymes like polymerase theta. nih.gov
G-Protein Coupled Receptor (GPCR) Modulation: The rigid structure of the azetidine ring can be advantageous for designing ligands that fit into the well-defined binding pockets of GPCRs, which are important targets for a wide range of diseases.
Ion Channel and Transporter Modulation: Azetidine derivatives have been successfully developed as inhibitors of GABA uptake transporters. nih.gov This suggests that the this compound scaffold could be modified to target other neuronal transporters or ion channels, with potential applications in neurological disorders.
Protein-Protein Interaction (PPI) Disruption: The compact and three-dimensional nature of the azetidine scaffold makes it an attractive starting point for designing molecules that can disrupt disease-relevant PPIs, which are often challenging to target with traditional small molecules.
Systematic screening of this compound and its rationally designed analogues against diverse biological targets will be essential to uncover new therapeutic opportunities.
Applications in Chemical Biology as Probes for Biological Systems
Beyond direct therapeutic applications, azetidine-containing molecules can be powerful tools for chemical biologists to probe and visualize complex biological processes. The future development of this compound could include its transformation into sophisticated chemical probes.
This can be achieved by:
Fluorophore Conjugation: The azetidine ring has been incorporated into highly photostable and bright fluorescent dyes, such as the Janelia Fluor (JF) series. youtube.com These probes are used in advanced fluorescence imaging techniques. The this compound scaffold could be functionalized with a fluorophore, creating a probe to track the molecule's distribution in living cells or to label its specific biological target. The dibromo-substitution pattern offers a handle for further chemical modification, such as cross-coupling reactions, to attach such tags.
Affinity-Based Probes: By attaching a photoreactive group or a biotin (B1667282) tag, derivatives of this compound could be converted into affinity-based probes. These tools are invaluable for target identification and validation, allowing researchers to covalently label and then isolate the specific proteins that the compound binds to within a complex cellular environment.
Ring-Opening Probes: The strained azetidine ring can be designed to undergo a ring-opening reaction upon interaction with a specific analyte or in a particular microenvironment. nih.gov This could be harnessed to design probes that release a cargo—such as a drug or a reporter molecule—in a controlled manner, or to develop functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov
Developing such chemical biology tools from the this compound scaffold would provide a deeper understanding of its mechanism of action and could reveal new biological functions.
Multidisciplinary Research Collaborations for Comprehensive Molecular Understanding
The journey of a compound from a chemical entity to a valuable tool or therapeutic requires a convergence of expertise from multiple scientific disciplines. The future advancement of this compound is no exception and will rely heavily on synergistic collaborations.
A comprehensive approach would involve:
Academia-Industry Partnerships: Academic labs often excel in developing novel synthetic methods and exploring fundamental reaction mechanisms, while pharmaceutical companies possess the resources for high-throughput screening, ADME/Tox profiling, and clinical development. sciencedaily.com Collaborations between these sectors can accelerate the translation of basic research on azetidines into tangible applications.
Chemists and Biologists: Synthetic chemists can create a library of this compound analogues, which can then be evaluated by biologists to understand their effects on cellular pathways, identify their biological targets, and assess their therapeutic potential in disease models.
Computational and Experimental Scientists: The integration of computational chemistry and AI with experimental work creates a powerful feedback loop. nih.govnih.gov Computational models can guide experimental design by predicting which derivatives are most likely to be active, and the experimental results can then be used to refine and improve the predictive power of the computational models.
Such multidisciplinary efforts are essential to fully realize the potential of the this compound scaffold, ensuring that synthetic innovations are purposefully directed toward solving significant biological and medical challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
